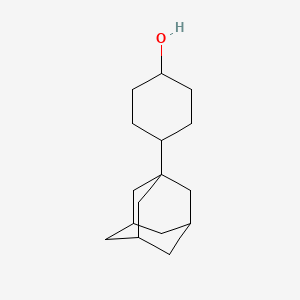

4-(1-Adamantyl)cyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26O |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

4-(1-adamantyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H26O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-15,17H,1-10H2 |

InChI Key |

UAFOEMSXUDSHKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C23CC4CC(C2)CC(C4)C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 4-(1-Adamantyl)cyclohexanol

Direct routes are often the most efficient, involving the coupling of an adamantyl nucleophile or electrophile with a corresponding cyclohexanone (B45756) or cyclohexyl derivative.

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org In the context of this compound, this typically involves the reaction of an adamantyl-based organometallic species with cyclohexanone. vaia.com Due to the steric bulk of the adamantyl group and the nature of the tertiary bridgehead position, standard Grignard reactions can be challenging.

A notable and effective method utilizes a highly reactive form of calcium to generate an organocalcium reagent, which serves as a potent Grignard-type reagent. orgsyn.orgwikipedia.org This process involves the reduction of calcium bromide with lithium biphenylide to produce "active calcium." This activated metal readily reacts with 1-bromoadamantane (B121549), even at low temperatures, to form the corresponding 1-adamantyl calcium halide. This nucleophilic species then adds efficiently to cyclohexanone to produce the target tertiary alcohol, 1-(1-adamantyl)cyclohexanol (B13775752) (an isomer of the target compound, which can be considered a direct precursor or related structure depending on the specific synthetic goal). orgsyn.org The direct reaction of 1-bromoadamantane with less reactive metals often leads to undesired side reactions like dimerization. orgsyn.org

| Adamantyl Source | Carbonyl Source | Key Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromoadamantane | Cyclohexanone | Active Calcium (from CaBr₂ and Lithium Biphenylide), THF | -78°C to -20°C | 1-(1-Adamantyl)cyclohexanol | 80-82% | orgsyn.org |

Modern organic synthesis offers a wide array of cross-coupling reactions that could serve as alternative strategies for forming the adamantyl-cyclohexane bond. While specific examples for synthesizing this compound are not prominently documented, the principles of reactions like Suzuki, Hiyama, and Stille couplings provide a strategic blueprint. mdpi.comthermofisher.com

For instance, a Hiyama cross-coupling could theoretically be employed by reacting an adamantyl-organosilicon reagent with a 4-halocyclohexanol derivative (or a protected version) in the presence of a palladium catalyst. mdpi.com Similarly, nickel-catalyzed cross-coupling reactions, which have shown efficacy in forming carbon-heteroatom and carbon-carbon bonds, could be adapted. acs.org These methods often benefit from milder conditions and high functional group tolerance compared to traditional organometallic additions. A potential strategy would involve the coupling of an adamantylboronic acid with 4-triflyloxycyclohexene followed by reduction and hydration, or with a protected 4-bromocyclohexanone.

Organometallic Additions (e.g., Grignard-Type Reactions)

Construction of Adamantyl-Cyclohexanol Frameworks from Precursors

Instead of joining a complete adamantane (B196018) unit to a complete cyclohexane (B81311) ring, multistep sequences can build one or both ring systems from simpler acyclic, monocyclic, or bicyclic precursors.

The total synthesis of adamantane derivatives is a well-established field, often relying on intramolecular cyclization and rearrangement reactions of polycyclic precursors. mdpi.com One common strategy involves the construction of a bicyclo[3.3.1]nonane core, which can then be induced to cyclize into the adamantane cage. researchgate.net For example, domino Michael reactions followed by a Dieckmann condensation or an aldol-type reaction can be used to construct highly functionalized adamantane cores from cyclohexanone derivatives in a single pot. researchgate.net

In the context of the adamantyl-cyclohexanol framework, a total synthesis might involve creating a bicyclic precursor that already contains a latent cyclohexanol (B46403) ring or a functional group that can be converted to a hydroxyl group. For instance, the total synthesis of the natural product Plukenetione A involves an acid-catalyzed cyclization of a bicyclic precursor to form the adamantane core. mdpi.comacs.org Such strategies could be adapted to terminate with the desired this compound structure by choosing appropriate starting materials.

| Starting Material(s) | Key Transformation(s) | Resulting Core | Reference |

|---|---|---|---|

| Cyclohexanone Enamines and α,β-Unsaturated Acid Chlorides | uni-giessen.deuni-giessen.deSigmatropic Rearrangement, Cyclization | Substituted Adamantane-2,4-diones | mdpi.com |

| Ethyl 2,4-dioxocyclohexanecarboxylate and Acrylates | Domino Michael Reactions, Dieckmann Condensation | Functionalized Adamantane Core | researchgate.net |

| Bicyclic Enol Ether | Acid-Promoted Cyclization | Adamantane Core | mdpi.com |

Molecular rearrangements provide powerful tools for constructing the rigid, thermodynamically stable adamantane skeleton from strained precursors. rsc.org The Wagner-Meerwein rearrangement is particularly useful. In a relevant example, a 1-(3-noradamantyl)-1,1-dialkylmethanol, when subjected to Ritter reaction conditions (strong acid and a nitrile), undergoes a Wagner-Meerwein rearrangement of the initially formed carbocation. nih.gov This expands the smaller noradamantane cage into the adamantane framework, ultimately yielding an N-(2,2-dialkyl-1-adamantyl)amide. A similar strategy, starting with a noradamantyl derivative attached to a cyclohexanol precursor, could conceivably be used to generate the this compound skeleton. nih.gov

Ring expansion can also occur under other conditions. For example, the reaction of 2-adamantyl 'hypoiodite' can lead to ring-expanded products. rsc.org These rearrangement-based strategies highlight the thermodynamic drive to form the stable adamantane cage, a principle that can be harnessed for its synthesis. mdpi.com

Direct C-H functionalization is a modern and powerful strategy for synthesizing complex molecules by converting strong C-H bonds into C-C or C-X bonds. uni-giessen.de Adamantane is a classic substrate for such reactions due to its high symmetry and the differing reactivity of its tertiary (bridgehead) and secondary C-H bonds. cuni.cznih.gov

A potential route to this compound could involve the C-H functionalization of a simpler precursor like 1-cyclohexyladamantane. More commonly, one would start with adamantane itself and introduce the cyclohexanol moiety. Palladium-catalyzed C-H activation has been used extensively to functionalize the adamantane framework. cuni.cz For example, directed C-H bond arylation catalyzed by palladium(II) acetate (B1210297) can introduce aryl groups at the secondary position of adamantane when a directing group is present at the bridgehead. cuni.cz A non-directed radical functionalization could also be employed, taking advantage of the unique stability of the adamantyl radical to introduce various functional groups. nih.govuiowa.edu

| Method | Catalyst/Reagent | Target Position | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂ | Secondary (2-position) | Aryl | cuni.cz |

| Radical Carbonylation/Addition | Photocatalyst (TBADT) | Tertiary (1-position) | Acyl/Alkyl | nih.gov |

| Radical Alkylation | Fe(acac)₃, PhSiH₃ | Tertiary (1-position) | Alkyl (via alkene addition) | acs.org |

Ring Rearrangement and Expansion/Contraction Protocols

Multicomponent and Cascade Reactions for Complex Architectures

The assembly of the adamantane framework attached to a cyclohexane ring, as seen in this compound, can be efficiently achieved through sophisticated one-pot reactions that construct multiple bonds in a single operation. These methods are prized for their elegance and efficiency in building complex molecular structures from simpler precursors.

Domino Michael Reactions and Related Processes

A significant strategy for synthesizing highly functionalized adamantane derivatives involves a domino reaction sequence initiated by Michael additions. acs.orgnih.gov Researchers have developed a one-pot method for creating the adamantane core starting from cyclohexanone derivatives, notably without the traditional reliance on pre-formed enamines. acs.orgnih.govresearchgate.net This process involves the reaction of a substrate like ethyl 2,4-dioxocyclohexanecarboxylate with a suitable Michael acceptor. acs.orgnih.gov

The sequence is a powerful example of bond-forming efficiency, typically proceeding through domino inter- and intramolecular Michael reactions, followed by a Dieckmann condensation or an aldol-type reaction to complete the cage structure. acs.orgnih.gov This approach allows for the formation of four new chemical bonds in a single pot. acs.orgnih.gov For instance, the reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates under basic conditions can yield complex adamantane structures in good yields. acs.org A key advantage of this methodology is its ability to rapidly generate the densely functionalized and rigid adamantane framework from readily available cyclic precursors. researchgate.net

| Entry | Michael Acceptor | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-phenylethyl 2-(acetoxymethyl)acrylate | Domino Michael/Dieckmann | Adamantane derivative 6 | 63 |

| 2 | 2-(acetoxymethyl)-1-phenyl-2-propen-1-one | Domino Michael/Aldol | Adamantane derivative 7 | 78 |

Enamine Chemistry in Adamantane Derivative Synthesis

Enamine chemistry represents a classic and versatile route to adamantane derivatives, often starting from monocyclic ketones. dntb.gov.ua This strategy leverages the nucleophilicity of enamines, which are typically formed from the reaction of a cyclohexanone derivative with a secondary amine like pyrrolidine. mdpi.comresearchgate.net The resulting enamine can then react with an electrophilic partner, such as an α,β-unsaturated acyl chloride, to initiate a cascade cyclization. dntb.gov.uamdpi.com

For example, the condensation of an enamine derived from a diketone with crotonoyl chloride can lead to an intermediate that subsequently cyclizes to form the adamantane skeleton. mdpi.comresearchgate.net This method, sometimes referred to as Stetter's cascade method, is an elegant way to construct the tricyclic system. acs.org The reaction mechanism has been extensively studied to understand the diastereoselectivity of the process, highlighting the controlled formation of complex structures. mdpi.com This approach has been applied to the synthesis of various substituted adamantane-2,4-diones and related bicyclic compounds. dntb.gov.ua

Derivatization and Functionalization of the Core Structure

Once the this compound core is synthesized, its constituent parts—the hydroxyl group, the cyclohexane ring, and the adamantane cage—can be selectively modified to produce a wide array of derivatives.

Transformations of the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane ring is a prime site for functionalization. Standard chemical transformations can be applied to convert it into other functional groups, thereby altering the molecule's properties.

Deoxygenation: The removal of the hydroxyl group is a fundamental transformation. thieme-connect.de This can be achieved through a two-step process involving conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by reduction with a powerful hydride reagent like lithium aluminum hydride or lithium triethylborohydride. thieme-connect.de The Barton-McCombie radical deoxygenation offers another route, where the alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator and a hydrogen atom source. thieme-connect.de More recent methods explore the direct deoxygenation of non-activated alcohols using photoredox catalysis, where an in situ generated boron radical activates the C–O bond for cleavage. acs.org

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Etherification can be accomplished, for example, through the Williamson ether synthesis, by first deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Method | Intermediate Derivative | Key Reagents | Ref. |

|---|---|---|---|

| Hydride Reduction | Sulfonate Ester (e.g., Tosylate) | TsCl, Pyridine; then LiAlH₄ or LiEt₃BH | thieme-connect.de |

| Barton-McCombie Reaction | Thiocarbonyl (e.g., Xanthate) | NaH, CS₂, MeI; then AIBN, Bu₃SnH | thieme-connect.de |

| Photoredox Catalysis | Borate Complex (in situ) | NaBPh₄, Photoredox Catalyst, H-donor | acs.org |

Substituent Effects on Cyclohexane Ring Reactivity

The presence of the bulky 1-adamantyl group has a profound influence on the conformation and reactivity of the cyclohexane ring. The adamantyl group, much like a tert-butyl group, possesses a very large steric requirement. acs.org This is quantified by its conformational A-value, which measures the energy difference between the axial and equatorial conformations. wikipedia.orgmasterorganicchemistry.com Due to its size, the 1-adamantyl substituent will overwhelmingly favor the equatorial position, effectively "locking" the cyclohexane ring in a single chair conformation. masterorganicchemistry.comresearchgate.net

This conformational rigidity dictates the stereochemical outcome of reactions on the ring. For instance, nucleophilic attack on a carbonyl group at another position on the ring, or an E2 elimination reaction, will be subject to strict stereoelectronic control imposed by the fixed chair conformation. The axial and equatorial protons on the cyclohexane ring become stereochemically distinct and their reactivity towards abstraction or substitution is significantly different. This steric hindrance can also shield one face of the ring, directing incoming reagents to the less hindered face. researchgate.net

Modifications on the Adamantane Cage

The adamantane cage itself is not inert and offers sites for further functionalization, primarily at its four C-H bridgehead positions (carbons 1, 3, 5, and 7 of the parent adamantane). mdpi.comnih.gov The tertiary C-H bonds at these positions are particularly susceptible to electrophilic substitution and radical abstraction due to the stability of the resulting carbocation or radical intermediates. researchgate.net

Common modifications include:

Oxidation: Direct oxidation of the bridgehead C-H bonds can introduce hydroxyl groups, leading to adamantane-diols or -triols.

Halogenation: Reactions with halogens (e.g., bromine) under free-radical or electrophilic conditions can selectively install halogen atoms at the bridgehead positions. These halides can then serve as handles for further synthetic manipulations, such as nucleophilic substitution or cross-coupling reactions.

Friedel-Crafts Reactions: The adamantane cage can undergo Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid, although this is more common when starting with a halogenated adamantane. mdpi.com

These transformations allow for the synthesis of multi-functionalized adamantanes where both the cyclohexane and adamantane moieties are derivatized, leading to molecules with complex, three-dimensional architectures. arkat-usa.org

Elucidation of Reaction Mechanisms

Mechanistic Pathways for Carbon-Carbon Bond Formation

The construction of the 4-(1-adamantyl)cyclohexanol skeleton itself provides a key example of carbon-carbon bond formation, primarily through nucleophilic attack on a carbonyl group.

Carbocations are critical intermediates in many reactions involving alcohols and their derivatives. masterorganicchemistry.com The stability of these intermediates often governs the reaction pathway and the structure of the final products. In reactions starting from this compound, the initial loss of a leaving group (e.g., protonated hydroxyl group) would generate a secondary carbocation on the cyclohexyl ring.

This secondary carbocation is adjacent to a tertiary carbon of the adamantyl cage. While rearrangements in many carbocation systems are common to form more stable species, the 1-adamantyl cation is exceptionally stable due to the unique geometry of the cage structure. masterorganicchemistry.comacs.org However, a hydride or alkyl shift from the adamantyl group to the adjacent cyclohexyl carbocation is generally not favored. Instead, rearrangements are more likely to occur within the cyclohexyl ring or in reactions where the adamantyl cation itself is an intermediate. masterorganicchemistry.commdpi.com For instance, under certain acidic conditions, Wagner-Meerwein rearrangements can occur in related bicyclic systems, driven by the formation of a more stable carbocation. nih.gov

The stability of carbocations follows a general trend, which is crucial for predicting reaction outcomes. masterorganicchemistry.com

Table 1: General Order of Carbocation Stability

| Carbocation Type | Relative Stability | Example |

| Methyl | Least Stable | CH₃⁺ |

| Primary | --- | RCH₂⁺ |

| Secondary | --- | R₂CH⁺ |

| Tertiary | Most Stable | R₃C⁺ |

| Adamantyl | Exceptionally Stable | 1-Adamantyl Cation |

The rate-determining step for reactions proceeding through a carbocation intermediate, such as SN1 or E1 reactions, is the formation of this high-energy species. masterorganicchemistry.com The more stable the carbocation, the lower the activation energy for its formation and the faster the reaction rate.

The synthesis of this compound is a classic example of a nucleophilic attack on a ring system. One established method involves the Grignard-type reaction of a highly reactive organocalcium reagent with cyclohexanone (B45756). orgsyn.org In this procedure, 1-bromoadamantane (B121549) is treated with activated calcium to form a 1-adamantyl calcium halide, which then acts as a potent nucleophile. orgsyn.org This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of the target alcohol after an aqueous workup. orgsyn.org

The reaction proceeds via nucleophilic addition to the carbonyl group. The approach of the bulky adamantyl nucleophile can be influenced by steric factors, leading to stereoisomeric products (cis and trans isomers of this compound). The stereochemistry of nucleophilic additions to substituted cyclohexanones is a well-studied area, with the final product distribution depending on factors like the size of the nucleophile and the reaction conditions. acs.orgyoutube.com

Table 2: Synthesis of 1-(1-Adamantyl)cyclohexanol (B13775752) via Nucleophilic Addition orgsyn.org

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| 1-Bromoadamantane | Cyclohexanone | Activated Calcium | 1-(1-Adamantyl)cyclohexanol* | 80-82% |

*Note: The cited synthesis produces 1-(1-Adamantyl)cyclohexanol. The mechanism is directly analogous to the synthesis of the 4-substituted isomer.

Electrophilic attack directly on the saturated carbon atoms of the adamantane (B196018) or cyclohexane (B81311) rings is generally difficult and requires harsh conditions or specific activation, often proceeding through radical mechanisms. nih.gov Most electrophilic interactions occur at the electron-rich oxygen atom of the hydroxyl group.

Carbocationic Intermediates and Rearrangements

Dehydration and Elimination Reaction Mechanisms

The dehydration of alcohols to form alkenes is a fundamental organic transformation. For secondary alcohols like this compound, this reaction typically proceeds through an E1 (Elimination, unimolecular) mechanism.

The dehydration of cyclohexanol (B46403) derivatives under acidic conditions is a classic example of an E1 elimination. libretexts.org The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen atom of the alcohol, converting the poor leaving group (-OH) into a good leaving group (H₂O). umass.edu

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, forming a secondary carbocation intermediate at position 1 of the cyclohexane ring. This is the slow, rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org

Deprotonation: A base (often water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (a beta-hydrogen), and the electrons from the C-H bond form a new pi bond, resulting in the alkene product. umass.edu

For this compound, removal of a hydrogen from either C2 or C6 would lead to the same product, 4-(1-adamantyl)cyclohex-1-ene. The formation of the carbocation intermediate means that both cis and trans isomers of the starting alcohol will react through the same planar intermediate to give the same alkene product.

Acid catalysis is essential for the dehydration of alcohols. rsc.org Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used. umass.edu Their role is to protonate the hydroxyl group, which is a very poor leaving group. The resulting oxonium ion contains a water molecule, which is an excellent leaving group, facilitating the formation of the carbocation intermediate. libretexts.orgnih.gov

The effectiveness of a leaving group is inversely related to its basicity; weak bases are good leaving groups. masterorganicchemistry.com The hydroxyl ion (OH⁻) is a strong base, making it a poor leaving group. Protonation converts it to water (H₂O), a weak base and thus a good leaving group. The relative reactivity of common leaving groups can be estimated, highlighting why this protonation step is so critical for the reaction to proceed efficiently. nih.gov

Table 3: Relative Reactivity of Common Leaving Groups in SN1/E1 Reactions nih.gov

| Leaving Group | Formula | Relative Reactivity (Approx.) |

| Hydroxide | OH⁻ | Very Low (Poor) |

| Halides (e.g., Br⁻) | X⁻ | ~10⁴ - 10⁶ |

| Sulfonates (e.g., Tosylate) | RSO₃⁻ | ~10¹⁰ - 10¹² |

| Water (from protonated alcohol) | H₂O | High (Good) |

E1 Mechanism in Cyclohexanol Dehydration

Intramolecular Cyclizations and Skeletal Rearrangements

The rigid, polycyclic structure of the adamantane moiety can participate in or influence a variety of intramolecular reactions and rearrangements, often under acid-catalyzed conditions that generate carbocation intermediates. mdpi.com While this compound itself is relatively stable, related systems demonstrate the potential for complex transformations.

For example, the synthesis of the adamantane skeleton itself can be achieved through the acid-catalyzed rearrangement of other polycyclic hydrocarbon isomers, a process driven by the thermodynamic stability of the adamantane cage. nih.gov Similarly, functionalized adamantane derivatives can undergo skeletal rearrangements. mdpi.com Treatment of certain bicyclic systems with acid can induce transannular cyclizations, where a bond is formed across a ring, to generate the adamantyl cation. mdpi.comnih.gov

In reactions involving intermediates like the 1-adamantyl cation, intramolecular trapping by a nucleophile present on a substituent can lead to the formation of new heterocyclic or polycyclic ring systems. mdpi.com For instance, the Ritter reaction of certain diolefins can proceed through a series of rearrangements and cyclizations to form a stable tertiary 1-adamantyl cation, which is then trapped by acetonitrile (B52724) to yield an acetamide-substituted adamantane. mdpi.com These types of reactions underscore the rich chemistry of bridged and caged systems, where intramolecular pathways can lead to the construction of complex molecular architectures. nih.govrsc.orggla.ac.uksemanticscholar.org

Transannular Cyclization Processes

Transannular cyclization is a primary strategy for constructing the adamantane framework from bicyclic precursors. nih.gov This process involves the formation of a bond across a ring system.

The synthesis of adamantane and its derivatives often begins with derivatives of bicyclo[3.3.1]nonane. nih.govrsc.org In these precursors, the spatial proximity of specific carbon atoms in a dual-chair conformation facilitates the ring-closing reaction. For instance, electrophilic attack on a double bond in a bicyclo[3.3.1]non-2-ene derivative with an appropriately positioned substituent can initiate a cascade that results in the formation of the rigid tricyclic adamantane skeleton. nih.gov

One common method involves the reaction of diolefins derived from bicyclo[3.3.1]nonane with bromine or iodine. mdpi.com This exposure forms a charge-transfer complex, which is followed by a synchronous cyclization to create the stable 1-adamantyl cation, ultimately leading to the disubstituted adamantane product. mdpi.com Similarly, acid-catalyzed hydrolysis of bisdioxines, which are themselves derived from ketenes, can generate a tertiary alcohol that undergoes a transannular oxa-Michael-type ring closure to form tetraoxaadamantanes. beilstein-journals.org

Table 1: Examples of Transannular Cyclization for Adamantane Synthesis

| Precursor | Reagents/Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Bicyclo[3.3.1]nonane-derived diolefins | Bromine or Iodine | Electrophilic attack and synchronous cyclization | 1,2-Disubstituted Adamantane | mdpi.com |

| Bicyclo[3.3.1]non-2-ene derivatives | Various electrophiles | Intramolecular cyclization | 2-Oxaadamantane | nih.gov |

| Bisdioxines (from ketenes) | Acid-catalyzed hydrolysis | Transannular oxa-Michael addition | Tetraoxaadamantane | beilstein-journals.org |

Protoadamantane-Adamantane Rearrangements

The protoadamantane-adamantane rearrangement is another critical pathway for synthesizing functionalized adamantanes, particularly 1,2- and 2,4-disubstituted derivatives. nih.govrsc.org This rearrangement is a type of isomerization driven by the release of strain energy, as the protoadamantane (B92536) structure is less stable than the highly symmetric and strain-free adamantane cage. nih.gov

The process is often initiated under solvolytic conditions. For example, the rearrangement of neopentyl-like tosylates of noradamantane proceeds rapidly to form the stable 1-adamantyl cation. nih.gov This carbocation intermediate can then be trapped by various nucleophiles to yield the desired substituted adamantane. nih.gov A key feature of this rearrangement is its stereochemistry; the involvement of a bridged carbocation intermediate forces a nucleophilic attack to occur from the side opposite to the delocalized electrons, resulting in a complete retention of enantiopurity. nih.gov

This rearrangement has been successfully employed to convert protoadamantan-4-one into a variety of derivatives, including 1-methyladamantan-2-one and adamantane-1,2-diol. rsc.org

Table 2: Key Features of Protoadamantane-Adamantane Rearrangement

| Starting Material Type | Key Transformation | Driving Force | Stereochemical Outcome | Typical Products | Reference |

|---|---|---|---|---|---|

| Protoadamantane Ketones | Acid-catalyzed rearrangement | Strain release | Retention of enantiopurity | 1,2-Disubstituted Adamantyl Amines | nih.gov |

| Noradamantane Tosylates | Solvolysis | Formation of stable 1-adamantyl cation | Retention of configuration | 1-Adamantyl cation derivatives | nih.gov |

Studies on Chemo-, Regio-, and Stereoselectivity of Reactions

The presence of two distinct structural motifs in this compound—the saturated adamantane cage and the functionalized cyclohexanol ring—makes selectivity a crucial consideration in its reactions.

Chemoselectivity refers to a reaction that acts on one functional group in the presence of others. youtube.com In this compound, a chemoselective reaction could, for example, target the hydroxyl group for oxidation or esterification while leaving the C-H bonds of the adamantyl and cyclohexyl frameworks untouched. Conversely, a reaction could selectively functionalize a C-H bond on the adamantane core without affecting the hydroxyl group.

Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. youtube.com The oxidation of the adamantane core is a classic example. Adamantane possesses two types of C-H bonds: twelve secondary (CH₂) and four tertiary (CH). Due to the greater stability of the resulting tertiary radical/cation, oxidation reactions show a distinct preference for the tertiary position. mdpi.commdpi.com For certain catalysts, the regioselectivity for the tertiary position over the secondary position can be very high. mdpi.com

Table 3: Regioselectivity in the Oxidation of Adamantane

| Catalyst Type | Oxidant | Tertiary (3°) Product | Secondary (2°) Product | 3°/2° Ratio | Reference |

|---|---|---|---|---|---|

| Heme catalysts (e.g., Cytochrome P450) | Various | Adamantan-1-ol | Adamantan-2-ol | Can be as high as 48:1 | mdpi.com |

Stereoselectivity describes the preferential formation of one stereoisomer over another. youtube.com In reactions involving the cyclohexanol ring of this compound, the formation of cis and trans isomers relative to the bulky adamantyl group is a key consideration. The approach of a reagent to the cyclohexanol ring can be sterically hindered by the adamantyl substituent, leading to the preferential formation of the trans product where the new substituent is on the opposite face of the ring. For example, in the glycosylation of cyclohexanol, the use of specific donors and conditions can lead to the formation of an equatorial glycoside as a single diastereomer, demonstrating high stereoselectivity. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled detail about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 4-(1-Adamantyl)cyclohexanol. In a synthesis of 1-(1-Adamantyl)cyclohexanol (B13775752), which is structurally identical to this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a complex multiplet between 0.95 and 2.05 ppm, which accounts for all 26 protons of the adamantyl and cyclohexanol (B46403) rings. orgsyn.org The high degree of signal overlap is characteristic of alicyclic systems, particularly the rigid adamantane (B196018) cage where many protons exist in chemically similar environments. orgsyn.orgscielo.org.za The general pattern for 1-substituted adamantanes typically shows a plane of symmetry in the ¹H-NMR data. scielo.org.za

The fully decoupled ¹³C NMR spectrum offers a clearer picture due to the larger chemical shift dispersion. orgsyn.org The carbon signals for the adamantane and cyclohexanol moieties can be distinctly resolved. For 1-(1-adamantyl)cyclohexanol, the reported chemical shifts in CDCl₃ provide a fingerprint of the carbon skeleton. orgsyn.org The quaternary carbon of the cyclohexanol ring, bonded to both the hydroxyl group and the adamantyl substituent, appears at a characteristic downfield shift of 74.6 ppm. orgsyn.org The carbons of the adamantane cage and the remaining cyclohexanol carbons resonate in the upfield region, consistent with saturated hydrocarbon frameworks. orgsyn.org The specific chemical shifts are influenced by the substitution pattern and through-bond inductive effects. researchgate.net

Table 1: ¹³C NMR Chemical Shifts for 1-(1-Adamantyl)cyclohexanol in CDCl₃ orgsyn.org

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 74.6 | C-OH (Cyclohexanol) |

| 39.1 | Adamantyl/Cyclohexanol CH or CH₂ |

| 37.3 | Adamantyl/Cyclohexanol CH or CH₂ |

| 35.8 | Adamantyl/Cyclohexanol CH or CH₂ |

| 29.8 | Adamantyl/Cyclohexanol CH or CH₂ |

| 28.7 | Adamantyl/Cyclohexanol CH or CH₂ |

| 26.0 | Adamantyl/Cyclohexanol CH or CH₂ |

| 21.9 | Adamantyl/Cyclohexanol CH or CH₂ |

Note: Specific assignments for the overlapping adamantyl and cyclohexanol signals require advanced NMR experiments.

Due to the significant signal overlap in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of protons and carbons in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. It would be instrumental in tracing the connectivity within the cyclohexanol ring and identifying the protons on the adamantyl cage that are coupled to each other.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. By combining the well-resolved ¹³C spectrum with the ¹H spectrum, HETCOR or HSQC would allow for the definitive assignment of each proton to its corresponding carbon atom, resolving the ambiguity from the overlapped 1D proton spectrum. srce.hr

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): For a complete carbon skeleton assignment, a 2D INADEQUATE experiment can be used. This technique shows correlations between adjacent ¹³C atoms, providing a direct map of the C-C bonding network, though it requires a concentrated sample and long acquisition times due to the low natural abundance of ¹³C. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the adamantyl group and the hydroxyl group on the cyclohexanol ring (i.e., cis vs. trans isomers).

These 2D techniques, when used in combination, provide a comprehensive picture of the molecular structure, connectivity, and spatial arrangement of this compound. scielo.org.zasrce.hr

Solid-state NMR (SSNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid phase. For adamantane derivatives, SSNMR is particularly useful for studying their high degree of crystallinity and interesting phase behavior. researchgate.netcdnsciencepub.com Adamantane itself is a common standard for chemical shift referencing in SSNMR due to its sharp signals and high mobility even in the solid state. nih.govbruker.comwikipedia.orgresearchgate.net

In the solid state, the NMR signals of this compound would be significantly broader than in solution due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. researchgate.net

Variable-temperature SSNMR studies could reveal information about molecular motions, such as the rotation of the molecule or conformational changes within the cyclohexanol ring. researchgate.netcdnsciencepub.com Such studies on other adamantane derivatives have been used to determine the barriers to rotation and characterize the nature of order-disorder phase transitions in the crystal lattice. researchgate.netcdnsciencepub.com

Two-Dimensional NMR Experiments for Connectivity and Proximity

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a structural fingerprint.

IR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent feature in the IR spectrum is the strong, broad absorption band associated with the O-H stretching vibration of the alcohol group, which typically appears in the region of 3200-3600 cm⁻¹. chegg.com In a published spectrum for 1-(1-adamantyl)cyclohexanol, this peak is observed at 3465 cm⁻¹, confirming the presence of the hydroxyl group. orgsyn.org The broadness of this peak is indicative of hydrogen bonding, which occurs in the condensed phase. Studies on related substituted tertiary cyclohexanols, such as 1-(1-adamantyl),4-tert-butylcyclohexanol, have used the precise frequency and shape of the O-H band to analyze the presence of different rotational isomers (rotamers). scispace.com

Table 2: Key IR Absorption Bands for 1-(1-Adamantyl)cyclohexanol orgsyn.org

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3465 | O-H Stretch | Alcohol |

| 2931, 2902, 2844 | C-H Stretch | Aliphatic (Adamantyl, Cyclohexanol) |

| 1448 | C-H Bend | Aliphatic |

| 1344 | C-H Bend/C-C Stretch | Aliphatic |

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For molecules with centers of symmetry, some modes may be Raman-active but IR-inactive, and vice-versa. Although this compound lacks a center of symmetry, Raman spectroscopy can provide valuable additional information.

The adamantane cage, being a highly symmetric and polarizable hydrocarbon structure, exhibits strong and characteristic Raman scattering. aip.org Therefore, the Raman spectrum of this compound is expected to be dominated by the vibrational modes of the adamantyl moiety. Studies on adamantane itself and its derivatives show intense signals corresponding to C-C stretching and C-H bending modes of the cage structure. aip.orgnih.gov The symmetric C-H stretching vibrations, which are often weak in IR, can be strong in Raman spectra. The vibrations of the C-C framework of the non-polar adamantyl group are particularly well-suited for Raman analysis. This technique would be highly sensitive to the structural integrity and conformation of the adamantane cage within the larger molecule. arxiv.org

Infrared (IR) Spectroscopy and Functional Group Identification

Mass Spectrometry for Molecular Formula and Fragmentation

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns, which provides insights into its structural connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental composition. scispace.com For this compound, the molecular formula is C₁₆H₂₆O. guidechem.com HRMS analysis would verify this by matching the experimentally measured exact mass to the theoretically calculated value. This technique is a cornerstone in chemical synthesis and characterization, confirming that the target molecule has been successfully synthesized. google.com

| Property | Value |

| Molecular Formula | C₁₆H₂₆O |

| Molecular Weight | 234.38 g/mol guidechem.com |

| Exact Mass | 234.198365 Da |

| Monoisotopic Mass | 234.198365449 Da guidechem.com |

This table presents the key mass-related properties of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying reactions in solution, as it can gently transfer ions from the condensed phase to the gas phase for mass analysis. uni-oldenburg.de This method is particularly valuable for detecting and characterizing transient or low-concentration reaction intermediates, which is essential for elucidating reaction mechanisms. uni-oldenburg.defrontiersin.org

In the synthesis of this compound, which can be prepared via a Grignard-type reaction involving an adamantyl organometallic species and cyclohexanone (B45756), ESI-MS could be coupled online with the reactor. uni-oldenburg.deorgsyn.org This setup allows for the real-time monitoring of the reaction mixture. By directly sampling the solution, it would be possible to identify key intermediates, such as the organocalcium adamantyl halide or the subsequent magnesium alkoxide adduct, before quenching. google.comorgsyn.org Advanced ESI-MS methods, such as delayed reactant labeling, can even provide kinetic data on the formation and degradation of these intermediates, confirming their role within the catalytic cycle. nih.gov The ability to use ESI-MS with various solvent systems, including less polar ones through solvent-assisted techniques, further broadens its applicability in synthetic chemistry. nih.gov

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction on crystalline samples of this compound provides definitive information about its three-dimensional structure at the atomic level, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Details

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. warwick.ac.uk By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically deconvoluted to generate a model of the electron density, and thus the atomic positions, within the crystal's unit cell. rsc.orgumass.edu

For this compound, an SC-XRD analysis would reveal:

Conformation: The cyclohexane (B81311) ring is expected to adopt a stable chair conformation. The analysis would determine the precise bond angles and torsion angles.

Stereochemistry: The analysis would unambiguously distinguish between the cis and trans isomers by defining the relative orientation of the hydroxyl and adamantyl groups (axial vs. equatorial).

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Absolute Configuration: For chiral, non-centrosymmetric structures, SC-XRD can determine the absolute configuration.

| Parameter | Expected Information from SC-XRD |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/Unit Cell) | Integer value |

| Conformation | Chair (Cyclohexane), Adamantyl orientation |

| Key Torsion Angles | Defines cis/trans isomerism |

This table outlines the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Supramolecular Architectures

Beyond the structure of a single molecule, SC-XRD data allows for a detailed investigation of how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions, which collectively define the supramolecular architecture. nih.gov

Electronic Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy techniques, such as photoelectron spectroscopy (PES), probe the energy levels of electrons in molecules, providing direct insight into the electronic structure.

Gas-phase photoelectron spectroscopy involves irradiating a molecule with high-energy photons (e.g., from a helium lamp) to cause the ejection of valence electrons. rsc.org By measuring the kinetic energy of these photoelectrons, one can determine the ionization energies required to remove them from their respective molecular orbitals.

For this compound, the PES spectrum would exhibit a series of bands corresponding to different electronic states of the resulting cation. Based on studies of related functionalized adamantanes like adamantanol, the spectrum would be characterized by:

Low-Energy Bands: The first ionization bands at lower energy would correspond to the removal of electrons from the non-bonding lone pair orbitals of the oxygen atom.

Higher-Energy Bands: At higher ionization energies, a complex series of broad, overlapping bands would appear. These arise from the ionization of the dense manifold of σ-orbitals associated with the C-C and C-H bonds of the adamantyl and cyclohexyl cage structures. rsc.org

Comparing the spectrum to that of adamantane and cyclohexanol would reveal how the electronic structure is perturbed by the combination of the two moieties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental PES to assign the observed spectral features to specific molecular orbitals. rsc.org This provides a detailed map of the molecule's electronic landscape and its excited state behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance, providing information about electronic transitions. For this compound, which is a saturated aliphatic alcohol, significant absorption in the standard UV-Vis range (200–800 nm) is not expected. The molecule consists of an adamantane cage and a cyclohexanol ring, neither of which contains a chromophore—an atom or group of atoms responsible for light absorption.

The adamantane moiety itself is known to be non-absorbing in the conventional UV-Vis range. Studies on various adamantane derivatives confirm that significant UV absorption arises only upon the introduction of chromophoric functional groups. For instance, adamantane derivatives linked to moieties like triazole-thiones or phenyl groups exhibit distinct absorption bands. researchgate.net Research on adamantane-linked isothiourea derivatives showed UV absorption bands related to the electronic systems of the attached aromatic and isothiourea groups. nih.govacs.org Similarly, analysis of other complex adamantane derivatives has shown that electronic transitions are associated with parts of the molecule other than the adamantyl cage. ksu.edu.sa

In the case of the cyclohexanol portion, studies involving its acid-catalyzed dehydration show the formation of intermediate carbocations and dienes that do absorb in the UV-Vis spectrum, but cyclohexanol itself does not have a prominent absorption band. southern.edu Therefore, the UV-Vis spectrum of pure this compound is predicted to be largely featureless in the 200-800 nm range.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 4-(1-Adamantyl)cyclohexanol, DFT calculations offer deep insights into its geometry, reaction mechanisms, and spectroscopic characteristics. acs.orgresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for accurate calculations of molecular structure, vibrational frequencies, and electronic properties. biointerfaceresearch.comresearchgate.net

The presence of the conformationally flexible cyclohexanol (B46403) ring and the rigid, bulky 1-adamantyl group results in several possible stereoisomers and conformers for this compound. The primary isomers are cis and trans, referring to the relative orientation of the hydroxyl (-OH) and adamantyl groups.

Geometry optimization using DFT is employed to find the lowest energy structures for these isomers. For the cyclohexyl ring, the chair conformation is significantly more stable than twist-boat or boat conformations. This leads to four primary low-energy conformers:

trans-equatorial-equatorial (e,e): Both the adamantyl and hydroxyl groups occupy equatorial positions on the chair-conformation cyclohexyl ring. This is generally the most stable conformer due to the minimization of steric hindrance.

trans-axial-axial (a,a): Both substituents are in axial positions. This conformer is highly unstable due to significant 1,3-diaxial interactions.

cis-equatorial-axial (e,a): The adamantyl group is equatorial, and the hydroxyl group is axial.

cis-axial-equatorial (a,e): The adamantyl group is axial, and the hydroxyl group is equatorial. This conformer experiences substantial steric strain from the large axial adamantyl group.

Molecular mechanics and DFT calculations can be used to determine the relative energies and populations of these conformers. acs.org The bulky nature of the 1-adamantyl group strongly disfavors axial positioning, making conformers with an equatorial adamantyl group significantly more stable.

Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound

| Conformer | Adamantyl Position | -OH Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 | >99% |

| cis | Equatorial | Axial | ~2.5 | <1% |

| cis | Axial | Equatorial | >5.0 | <<<1% |

| trans | Axial | Axial | >7.0 | <<<1% |

Note: These values are illustrative and based on principles of conformational analysis for substituted cyclohexanes. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level).

DFT calculations are instrumental in modeling chemical reactions involving this compound, such as its synthesis via the reduction of 4-(1-adamantyl)cyclohexanone (B11991326) or its dehydration to form adamantylcyclohexene. By mapping the potential energy surface, chemists can identify transition state structures and calculate activation energies for proposed reaction mechanisms. mdpi.com

For instance, in the acid-catalyzed dehydration of the alcohol, DFT can be used to model the protonation of the hydroxyl group, the subsequent loss of water to form a secondary carbocation, and the final elimination of a proton. The stability of the carbocation intermediate, influenced by the adamantyl group, is a key factor that can be computationally assessed. These calculations help to predict reaction kinetics and product distributions. acs.org

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. d-nb.inforsc.org

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would confirm that the protons and carbons of the adamantyl cage have characteristic shifts, and the chemical shift of the proton on the carbon bearing the hydroxyl group (H-1) would be highly sensitive to its axial or equatorial orientation. d-nb.info Excellent correlation between experimental and computed chemical shifts can be achieved with appropriate levels of theory. researchgate.net

IR Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, a strong, broad O-H stretching band would be predicted around 3300-3400 cm⁻¹ due to hydrogen bonding, while a sharp band near 3600 cm⁻¹ would correspond to the free O-H stretch. libretexts.org C-O stretching absorptions are expected near 1050 cm⁻¹. libretexts.org Comparing calculated spectra with experimental FT-IR data helps confirm the structure and identify specific vibrational modes. acs.orgbiointerfaceresearch.com

Elucidation of Reaction Pathways and Transition States

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.com It is valuable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.govrsc.org The MESP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.com

For this compound, an MESP map would show a region of high negative potential (red) localized around the oxygen atom of the hydroxyl group, reflecting its lone pairs of electrons and its capacity to act as a hydrogen bond acceptor. ajchem-a.com The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The adamantyl and cyclohexyl hydrocarbon framework would show near-neutral potential (green), indicating its nonpolar, hydrophobic nature.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bonding Orbital (NBO) Analysis

QTAIM: This theory, developed by Richard Bader, analyzes the electron density topology to define atoms, bonds, and other chemical features. researchgate.net By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can characterize the nature of chemical bonds. researchgate.netresearchgate.net For this compound, QTAIM could be used to quantify the strength and nature of intramolecular hydrogen bonds, if any, and other non-covalent interactions that stabilize certain conformations. researchgate.net

NBO Analysis: Natural Bonding Orbital (NBO) analysis examines the filled and empty orbitals of a molecule to understand charge transfer, hybridization, and intramolecular interactions. faccts.denih.gov In this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to conformational stability. For example, it can reveal the stabilizing charge delocalization from C-C or C-H bonding orbitals into the C-O antibonding orbital (σ*), providing a deeper understanding of the forces governing the molecule's preferred geometry. researchgate.nettandfonline.com

Table 2: Representative NBO Analysis Data for a Donor-Acceptor Interaction

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C-H) | σ*(C-O) | ~0.5 - 2.0 |

| LP(O) | σ*(C-H) | ~1.0 - 3.0 |

Note: This table is illustrative. LP(O) refers to a lone pair on the oxygen atom. The E(2) energy represents the stabilization from electron delocalization between the specified natural bond orbitals (NBOs).

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT is excellent for static structures, molecular dynamics (MD) simulations are used to model the behavior of molecules over time. acs.org MD simulations can provide a detailed picture of the conformational landscape of this compound in different environments (e.g., in a solvent or in the solid state). acs.orgherbmedpharmacol.com

By simulating the molecule's trajectory over nanoseconds, MD can reveal the dynamics of the cyclohexyl ring's chair-to-chair interconversion and the rotation around the C-C bond connecting the two ring systems. These simulations are crucial for understanding how the molecule explores its available conformational space and for calculating thermodynamic properties based on an ensemble of structures rather than a single minimum-energy state. researchgate.net

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry and theoretical modeling provide powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound without the need for laboratory experiments. These in silico methods allow for the exploration of reaction mechanisms, prediction of reaction outcomes, and understanding of the electronic and steric factors that govern the molecule's behavior in chemical transformations.

At the heart of these predictive capabilities lies the application of quantum mechanics through various computational models. nsps.org.ng Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy. nsps.org.ng These calculations can elucidate the distribution of electrons and identify regions of the molecule that are more likely to participate in chemical reactions.

A key concept in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ngresearchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to electrophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, computational models can predict the energies of these frontier orbitals. The bulky, electron-donating adamantyl group and the hydroxyl group on the cyclohexyl ring will significantly influence the electron density and, consequently, the HOMO and LUMO distributions.

Illustrative Frontier Molecular Orbital Data for this compound (Cis and Trans Isomers)

| Parameter | cis-4-(1-Adamantyl)cyclohexanol | trans-4-(1-Adamantyl)cyclohexanol |

| HOMO Energy (eV) | -6.5 | -6.7 |

| LUMO Energy (eV) | 1.8 | 1.9 |

| HOMO-LUMO Gap (eV) | 8.3 | 8.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from computational analysis.

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MESP) map. The MESP visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a region of high electron density around the oxygen atom of the hydroxyl group, making it a primary site for protonation or reaction with electrophiles.

Furthermore, computational methods can be used to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. dokumen.pub This allows for the prediction of reaction rates and the selectivity of different reaction outcomes (e.g., regioselectivity and stereoselectivity). For instance, in an oxidation reaction of the secondary alcohol in this compound to a ketone, computational modeling could predict the most favorable reaction pathway and the energy barrier for this transformation. Similarly, in reactions involving the adamantyl cage, such as electrophilic substitution, theoretical calculations can predict which positions on the adamantyl or cyclohexyl rings are most likely to react. researchgate.net

The steric bulk of the adamantyl group is a dominant feature of this compound, and computational models are particularly useful for quantifying its steric influence on reaction selectivity. Molecular mechanics calculations can be used to determine the relative stability of different conformers and the steric hindrance around the reactive hydroxyl group. acs.org This information is critical for predicting whether a reagent will approach the hydroxyl group from the axial or equatorial face of the cyclohexyl ring, thus determining the stereochemical outcome of a reaction.

Stereochemical Principles and Conformational Dynamics

Chirality and Stereogenicity in Adamantyl-Cyclohexanol Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial to understanding the properties of 4-(1-adamantyl)cyclohexanol. windows.net Adamantane (B196018) itself, the parent hydrocarbon of the adamantyl group, is a highly symmetrical and achiral molecule. windows.net However, when the adamantyl group is attached to a cyclohexane (B81311) ring, as in this compound, stereogenic centers are created.

Diastereomerism and Enantiomerism in Substituted Cyclohexanols

Molecules with multiple stereogenic centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. uou.ac.in For this compound, the relative orientation of the hydroxyl group and the adamantyl group on the cyclohexane ring gives rise to two diastereomers: cis and trans. libretexts.orglibretexts.org

In the cis isomer , the hydroxyl group and the adamantyl group are on the same side of the cyclohexane ring's average plane. libretexts.org

In the trans isomer , the hydroxyl group and the adamantyl group are on opposite sides of the ring's plane. libretexts.org

These two diastereomers have distinct physical and chemical properties. Each of these diastereomers is chiral and exists as a pair of enantiomers (non-superimposable mirror images). Therefore, there are a total of four possible stereoisomers for this compound, as detailed in the table below. stackexchange.com

| Isomer Type | Relationship | Configurational Isomers |

| Diastereomers | Non-mirror image stereoisomers | cis-4-(1-Adamantyl)cyclohexanol |

| trans-4-(1-Adamantyl)cyclohexanol | ||

| Enantiomers | Non-superimposable mirror images | (1R,4S)-4-(1-Adamantyl)cyclohexanol |

| (1S,4R)-4-(1-Adamantyl)cyclohexanol | ||

| (1R,4R)-4-(1-Adamantyl)cyclohexanol | ||

| (1S,4S)-4-(1-Adamantyl)cyclohexanol |

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. libretexts.org At room temperature, a rapid conformational change known as a ring-flip occurs, where one chair form converts into another. libretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

However, the presence of a large substituent, such as the 1-adamantyl group, dramatically influences this dynamic. Due to severe steric hindrance, the adamantyl group strongly prefers the more spacious equatorial position. This preference is so strong that it effectively "locks" the cyclohexane ring into a single chair conformation, significantly hindering the chair-chair interconversion. The energy barrier for a ring-flip that would force the adamantyl group into the highly unfavorable axial position is substantial.

The adamantyl group exerts profound steric and electronic effects on the cyclohexane ring.

Steric Effects: The 1-adamantyl group is exceptionally bulky and rigid. mdpi.comacs.org Its steric demand is greater than that of a tert-butyl group, to which it is often compared. acs.orgresearchgate.net This bulk is the primary reason for its overwhelming preference for the equatorial position, where it avoids destabilizing 1,3-diaxial interactions with axial hydrogens on the ring. windows.net In the trans isomer, both the adamantyl and hydroxyl groups can occupy equatorial positions, leading to a highly stable conformation. In the cis isomer, one substituent must be axial, and due to the adamantyl group's size, it will be the hydroxyl group that occupies the axial position. nih.gov The adamantyl group's rigidity, in contrast to the more flexible tert-butyl group, means it is less able to distort to relieve strain. acs.org

Electronic Effects: The adamantyl group is generally considered to be electron-donating through inductive effects. pitt.eduias.ac.in This cage-like hydrocarbon structure is also highly lipophilic and hydrophobic, which can influence intermolecular interactions and solubility. ias.ac.inconicet.gov.ar While steric effects are dominant in determining the conformational behavior of this compound, electronic effects can play a role in its reactivity and interactions with other molecules. pitt.eduresearchgate.net

Chair-Chair Interconversion and Ring Flipping Dynamics

Absolute and Relative Configuration Assignment Methodologies

Determining the specific three-dimensional arrangement of atoms in this compound requires established methodologies for assigning both relative and absolute configurations.

Relative Configuration: The cis or trans relationship between the adamantyl and hydroxyl groups is known as the relative configuration. This is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons, particularly the proton on the carbon bearing the hydroxyl group (the carbinol proton), are diagnostic. For example, in the trans isomer where both substituents are equatorial, the carbinol proton is axial and typically exhibits large axial-axial couplings to adjacent protons. In the cis isomer, where the hydroxyl group is axial, the carbinol proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings. Comparison of ¹H and ¹³C NMR spectra with those of known cis and trans 1,4-disubstituted cyclohexanes can confirm the assignment. nih.gov

Absolute Configuration: The absolute configuration at each stereogenic center (C-1 and C-4) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R/S nomenclature. windows.netuou.ac.in To assign the configuration, the four groups attached to the chiral center are ranked by atomic number. windows.net For an actual sample, determining which enantiomer corresponds to which absolute configuration (e.g., whether the (+)-enantiomer is R,R or S,S) is a more complex task that may require X-ray crystallography of the compound or a suitable derivative, or correlation with a compound of known absolute configuration via stereospecific chemical reactions. msuniv.ac.in

Impact of Stereochemistry on Synthetic Accessibility and Reaction Selectivity

The stereochemistry of this compound has a significant impact on its synthesis and subsequent reactions.

Synthetic Accessibility: The primary route to this compound is the reduction of the corresponding ketone, 4-(1-adamantyl)cyclohexanone (B11991326). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

Kinetic Control: Reduction with sterically hindered hydride reagents (e.g., L-Selectride) typically results in axial attack on the carbonyl group. This is because the bulky adamantyl group in the equatorial position directs the incoming nucleophile to the less hindered face, leading predominantly to the cis-isomer (with an axial hydroxyl group).

Thermodynamic Control: Reduction with less hindered reagents or under equilibrating conditions (e.g., sodium in an alcohol solvent) favors the formation of the more thermodynamically stable trans-isomer, where both the hydroxyl and adamantyl groups are in the equatorial position. organic-chemistry.org

The synthesis of the precursor, 4-(1-adamantyl)cyclohexanone, can be achieved through various organic reactions, including those involving enamines and α,β-unsaturated acid chlorides. rsc.org

Reaction Selectivity: The locked conformation and the defined stereochemistry of the cis and trans isomers control the selectivity of subsequent reactions. For example, reactions at the hydroxyl group (e.g., esterification or oxidation) can be affected by its stereochemical environment. An equatorial hydroxyl group (trans isomer) is generally more sterically accessible than an axial one (cis isomer), which can lead to different reaction rates. windows.net Furthermore, in elimination reactions, the required anti-periplanar arrangement of a proton and the leaving group is readily achieved in the trans isomer but may be conformationally restricted in the cis isomer, thus dictating the reaction pathway and product distribution.

Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Advanced Organic Molecules

The unique structural characteristics of 4-(1-adamantyl)cyclohexanol, combining a bulky, rigid adamantane (B196018) cage with a reactive cyclohexanol (B46403) ring, position it as a valuable intermediate in the synthesis of complex organic structures. Its utility spans from the construction of intricate polycyclic systems to the development of specialized chiral molecules for asymmetric catalysis.

Precursors for Complex Polycyclic Hydrocarbons

The adamantane moiety within this compound serves as a foundational unit for the synthesis of higher-order polycyclic hydrocarbons, including members of the diamondoid series. nih.govwikipedia.org Diamondoids are cage-like hydrocarbons that are essentially nanoscale fragments of a diamond lattice, with adamantane being the simplest member. nih.gov The synthesis of larger diamondoids, such as diamantane and triamantane, often involves rearrangement and isomerization reactions of polycyclic precursors under Lewis acid catalysis. nih.govgoogle.com

While direct conversion of this compound to larger diamondoids is a complex process, its constituent adamantyl and cyclohexyl rings represent key structural motifs. The synthesis of adamantane itself can be achieved through the Lewis acid-catalyzed rearrangement of other C10H16 isomers, such as dicyclopentadiene. wikipedia.org Similarly, the carbon skeleton of this compound can, in principle, be subjected to rearrangement reactions to form more complex and thermodynamically stable polycyclic systems. The reactivity of the hydroxyl group on the cyclohexanol ring also offers a handle for further chemical transformations, allowing for the introduction of other functionalities or the initiation of cyclization reactions to build up the polycyclic framework. iranchembook.ir Polycyclic aromatic hydrocarbons (PAHs) are another class of complex molecules, characterized by fused aromatic rings, that can be synthesized from various cyclic precursors. wikipedia.org

Building Blocks for Chiral Scaffolds and Ligands

The rigid and sterically demanding nature of the adamantyl group makes it a highly desirable component in the design of chiral ligands and scaffolds for asymmetric catalysis. nih.govuq.edu.au When substituents are introduced onto the adamantane or cyclohexanol rings of this compound in a stereocontrolled manner, chiral molecules can be generated. For instance, 1,2-disubstituted adamantane derivatives are inherently chiral and have been explored for applications where chirality is crucial. mdpi.com

The synthesis of such chiral structures from this compound can be envisaged through several routes. The hydroxyl group of the cyclohexanol moiety can be used as a directing group or a point of modification to introduce chirality. For example, enantioselective reactions targeting the cyclohexanol ring can lead to the formation of specific stereoisomers. orgsyn.org These chiral derivatives can then be elaborated into more complex ligands.

Adamantyl-containing phosphine (B1218219) ligands have proven to be particularly effective in various catalytic reactions. The bulkiness of the adamantyl group influences the steric environment around the metal center, which can lead to high levels of enantioselectivity in catalytic transformations. uq.edu.au The development of such ligands often involves the synthesis of chiral building blocks, a role for which derivatives of this compound are well-suited. The synthesis of axially chiral heterobiaryl scaffolds, which are important in catalysis, also relies on the use of sterically hindered building blocks to restrict bond rotation. mdpi.com

Components for Functional Polymers and Advanced Materials

The incorporation of this compound and its derivatives into polymers is a key strategy for developing advanced materials with enhanced thermal and mechanical properties. The inherent rigidity and bulk of the adamantane cage are pivotal to these improvements.

Integration into High Glass Transition Temperature (Tg) Polymers

A significant application of adamantane-containing monomers, including those derived from this compound, is in the synthesis of polymers with high glass transition temperatures (Tg). researchgate.netrsc.org The Tg is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of a material that can maintain its structural integrity and mechanical properties at elevated temperatures.

The introduction of the bulky and rigid adamantyl group into a polymer chain severely restricts the rotational freedom of the polymer backbone. researchgate.netspsj.or.jp This increased rigidity leads to a substantial elevation of the Tg. For instance, polymers derived from adamantyl-containing monomers, such as 1-adamantyl methacrylate, exhibit significantly higher Tg values compared to their non-adamantyl counterparts like polymethyl methacrylate. researchgate.netpolymersource.ca

The following table presents the glass transition temperatures of several adamantane-containing polymers, illustrating the effect of the adamantyl group.

| Polymer Name | Glass Transition Temperature (Tg) | Reference |

| Poly(1-adamantyl methacrylate) | 172-201 °C | polymersource.caresearchgate.net |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C | researchgate.net |

| Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 °C | rsc.org |

| Poly(4-(1-adamantyl)styrene) | 234 °C | spsj.or.jp |

These high Tg values make adamantane-containing polymers suitable for applications requiring high thermal stability, such as in microelectronics and as advanced optical materials. researchgate.netacs.org

Design of Rigid Spacers and Structural Enhancers

Polymers such as polyamides and polyimides, which are known for their excellent thermal and mechanical properties, can be further improved by the incorporation of adamantane-based monomers. researchgate.net For example, new polyamide-imides containing pendent adamantyl groups have been synthesized, demonstrating high thermal stability with decomposition temperatures often exceeding 450°C. researchgate.net These polymers also exhibit good solubility in various organic solvents, which is advantageous for processing. researchgate.net The adamantane spacer helps to disrupt chain packing, which can improve solubility without significantly compromising thermal properties.

The use of adamantane as a structural enhancer is not limited to high-performance engineering plastics. It has also been incorporated into other polymer systems to improve properties like mechanical strength and oxidation resistance. researchgate.net The three-dimensional, diamond-like structure of the adamantane cage contributes to these enhancements by providing a robust, non-flexible component within the material's architecture. wikipedia.org

Precursors for Adamantane-Type Clusters and Diamondoids

Adamantane-type clusters are a class of compounds that feature a core structure with the same topology as the adamantane molecule. nih.gov These clusters can be composed of a variety of elements and are of interest for their unique electronic and optical properties. nih.govrsc.org The synthesis of these clusters often starts from functionalized adamantane derivatives.

This compound, with its adamantane core, can be considered a precursor for the synthesis of more complex adamantane-type structures and higher diamondoids. nih.govresearchgate.net The synthesis of diamondoids, which are larger cage hydrocarbons with a diamond-like structure, can be achieved through the rearrangement of polycyclic hydrocarbon precursors in the presence of Lewis acids. wikipedia.orggoogle.com While this process often starts with materials closer in structure to the target diamondoid, the fundamental adamantane unit within this compound makes it a potential, albeit complex, starting material for such transformations.

The functionalization of the hydroxyl group on the cyclohexanol ring provides a route to attach other atoms or molecular fragments, which could then participate in the construction of larger cluster or cage structures. For example, conversion of the alcohol to a halide or other leaving group could facilitate coupling reactions to build up more complex architectures. researchgate.net The synthesis of purely inorganic adamantane-type molecules, such as those containing phosphorus and oxygen, highlights the versatility of this structural motif beyond hydrocarbon chemistry. nih.gov

Applications in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical communications and data storage, due to their ability to alter the properties of light. nih.govrsc.org Organic molecules have been a significant focus of NLO research, as their structures can be tailored to optimize NLO responses. illinois.edu Key characteristics for promising NLO materials include high thermal stability and a non-centrosymmetric crystal structure.